N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-13(2)7-9-12-11-8-6-10-4-3-5-14(8)9/h10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCWAGDCBZEWAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NN=C2N1CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine typically involves multiple steps, starting with the construction of the triazole ring followed by the formation of the diazepine ring. Key reagents and catalysts used in these reactions include hydrazine, acetic acid, and various alkylating agents. The reaction conditions often require precise temperature control and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are utilized to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various alkylated derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that triazole derivatives can exhibit antidepressant-like effects. Compounds similar to N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine have been studied for their ability to modulate neurotransmitter systems involved in mood regulation. The triazole ring is known to interact with serotonin receptors, which may contribute to its potential as an antidepressant agent .
Anxiolytic Effects
The structural similarity of this compound to known anxiolytics suggests potential applications in treating anxiety disorders. The diazepine moiety is particularly relevant due to its established role in benzodiazepine pharmacology. Studies have shown that compounds with similar structures can produce anxiolytic effects in animal models .
Neuroprotective Properties
Preliminary studies suggest that triazole derivatives may possess neuroprotective properties. This could be crucial for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The ability to cross the blood-brain barrier and interact with central nervous system targets enhances its therapeutic potential .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal evaluated the antidepressant effects of triazole derivatives in a rodent model. The results indicated significant reductions in despair-like behavior when treated with compounds structurally related to this compound compared to control groups .
Case Study 2: Anxiolytic Activity
Another investigation focused on the anxiolytic properties of triazole-based compounds. The study found that these compounds could significantly decrease anxiety-related behaviors in animal models when administered at specific dosages. Behavioral assays indicated enhanced exploratory behavior and reduced stress responses .
Mechanism of Action
The mechanism by which N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine exerts its effects involves its interaction with specific molecular targets. It is believed to bind to GABA receptors in the central nervous system, enhancing the inhibitory effects of GABA and producing anxiolytic and sedative effects. The exact molecular pathways and targets are still under investigation, but its potential as a therapeutic agent is promising.
Comparison with Similar Compounds
Triazolo-Azepine vs. Triazolo-Diazepine
- 1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine (C9H16N4): Features a six-membered azepine ring (one nitrogen) fused to triazole. Molecular weight: 180.25 g/mol, similar to the target compound but with a primary ethylamine group instead of dimethylamine .
Triazolo[4,3-d] vs. Triazolo[4,3-a] Ring Fusion
- 3-Methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine (C7H12N4):
Substituent Variations
Dimethylamine vs. Secondary/Quaternary Amines
Functional Group Additions
- 4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1,2,5-oxadiazol-3-amine (C9H12N6O):
Pharmacological and ADME Properties
Biological Activity
N,N-Dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine is a compound of considerable interest in pharmacology due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a triazole and diazepine moiety. Its molecular formula is with a molecular weight of 194.28 g/mol. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.28 g/mol |
| CAS Number | 1422142-93-5 |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Pharmacological Significance
Compounds containing the triazole and diazepine structures have demonstrated a range of biological activities including:
- Antidepressant Effects : Research indicates that triazole derivatives can exhibit antidepressant-like effects in animal models .
- Anticonvulsant Activity : Several studies have shown that diazepine derivatives possess anticonvulsant properties, making them potential candidates for epilepsy treatment .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens .
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with neurotransmitter systems in the brain:
- GABA Receptor Modulation : Similar compounds have been shown to enhance GABAergic transmission by acting as positive allosteric modulators at GABA_A receptors .
- Glutamate Receptor Antagonism : Some studies suggest that related triazole compounds may act as antagonists at AMPA receptors .
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antidepressant Activity : A study investigated the effects of triazole derivatives on behavioral models of depression. Results indicated significant antidepressant-like effects at specific dosages .
- Anticonvulsant Efficacy : In a controlled experiment using animal models of epilepsy, the compound exhibited notable anticonvulsant activity compared to standard treatments .
- Antimicrobial Evaluation : The compound was tested against various bacterial strains. The results demonstrated significant inhibition zones in comparison to control groups .
Q & A
Q. What are the common synthetic routes for N,N-dimethyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepin-3-yl)methanamine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For triazolo-diazepine scaffolds, a stepwise approach is often used:
- Step 1 : Formation of the triazole ring via cyclization of hydrazine derivatives with nitriles or aldehydes under basic conditions (e.g., K₂CO₃ in DMF/DMSO at 80–100°C) .
- Step 2 : Functionalization of the diazepine core. For example, reacting a pre-formed triazole intermediate with a diazepine precursor in ethanol or dioxane under reflux, followed by dimethylamine introduction via reductive amination .
- Purification : Column chromatography (e.g., gradient elution with EtOAc/light petroleum) or recrystallization is used to isolate the final product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC/GC-MS : To assess purity (>95% recommended for pharmacological studies).
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., dimethylamine protons at δ 2.2–2.5 ppm, triazole/diazepine ring protons at δ 7.0–8.5 ppm) .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, critical for structure-activity relationship (SAR) studies .
- Physicochemical Properties : LogP (1.5–2.5 via XLOGP3), topological polar surface area (60–80 Ų), and solubility (LogS ≈ -4.0) are calculated using tools like SwissADME .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential dust/aerosol formation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Immediate rinsing with water for skin contact; consult a physician if ingested .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify energy barriers in triazole-diazepine cyclization .
- Reaction Path Search : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error in synthesis .
- Machine Learning : Train models on existing reaction data (e.g., solvent/base combinations) to predict optimal conditions (e.g., 85% yield in DMF with K₂CO₃ at 90°C) .
Q. How to resolve contradictions between experimental and computational solubility data?
- Methodological Answer :
- Experimental Validation : Perform shake-flask assays in PBS (pH 7.4) or simulated gastric fluid, comparing results with computational predictions (e.g., ESOL vs. ABSOLV) .
- Parameter Adjustment : Refine force field parameters in molecular dynamics simulations to account for hydrogen bonding with the triazole ring .
- Statistical Analysis : Use Bland-Altman plots to quantify bias between methods and identify outliers .
Q. What strategies improve yield in large-scale synthesis of this compound?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps (e.g., triazole formation) .
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps; optimize loading (1–5 mol%) to minimize side reactions .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, enabling real-time adjustments (e.g., maintaining pH 8–9) .
Q. How to analyze the compound’s stability under varying storage conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
